molecular formula C14H18N2O4 B5722943 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde

4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde

Cat. No. B5722943
M. Wt: 278.30 g/mol
InChI Key: UKWPOVDCBAFHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has a unique chemical structure that makes it an attractive candidate for various research purposes. In

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to affect the production of reactive oxygen species and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans and Staphylococcus aureus. 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential biological activities. Additionally, 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have a wide range of biological activities, making it an attractive candidate for various research purposes. However, one of the limitations of using 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde and to carefully monitor its effects on cells and tissues.

Future Directions

There are several future directions for research on 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of new synthetic methods for the preparation of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde and its derivatives. Another area of interest is the investigation of the mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde and its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has potential as a fluorescent probe for detecting metal ions, and further research in this area could lead to the development of new diagnostic tools for detecting metal ion imbalances in biological systems.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazinecarbaldehyde in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography. Several methods have been reported for the synthesis of 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde, and the choice of method depends on the specific application and the desired purity of the compound.

Scientific Research Applications

4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions. In addition, 4-(3,4-dimethoxybenzoyl)-1-piperazinecarbaldehyde has been used as a building block for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

4-(3,4-dimethoxybenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-4-3-11(9-13(12)20-2)14(18)16-7-5-15(10-17)6-8-16/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWPOVDCBAFHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxybenzoyl)piperazine-1-carbaldehyde

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